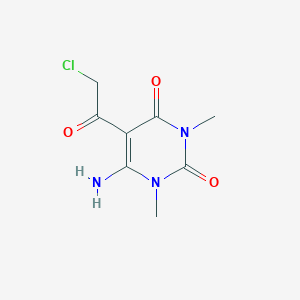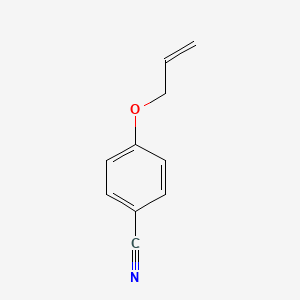
4-(Allyloxy)benzonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 4-(Allyloxy)benzonitrile often involves the formation of complex structures with multiple functional groups. For example, the synthesis of luminescent benzonitriles containing alkoxy phenyl and methoxy pyridine ring systems has been reported, showcasing methods that could potentially be adapted for synthesizing 4-(Allyloxy)benzonitrile (Ahipa et al., 2014). These methods involve specific reactions that allow for the introduction of allyloxy groups to the benzonitrile core.
Molecular Structure Analysis
The molecular structure of related compounds demonstrates significant variability in terms of the spatial arrangement and electronic distribution, which are crucial for determining the compound's chemical reactivity and physical properties. Single crystal X-ray analysis has been used to determine the molecular structure of certain benzonitrile derivatives, revealing non-planar, unsymmetrical bent structures that might share similarities with the structure of 4-(Allyloxy)benzonitrile (Ahipa et al., 2014).
Chemical Reactions and Properties
4-(Allyloxy)benzonitrile can undergo various chemical reactions characteristic of both the benzonitrile and allyloxy groups. The reactivity towards nitrile oxide cycloadditions, as demonstrated in related compounds, highlights the potential for synthesizing cyclic structures and derivatives through selective reactions (Kanemasa et al., 1992). Additionally, the presence of the allyloxy group can influence the electronic properties and reactivity of the compound, facilitating diverse chemical transformations.
Physical Properties Analysis
The liquid crystalline behavior and photophysical properties of similar compounds have been extensively studied, showing that the length of the alkoxy chain significantly affects the phase behavior and emissive properties of these materials. For instance, compounds with shorter chain lengths exhibit the nematic phase, while those with longer chains show predominantly the orthorhombic columnar phase (Ahipa et al., 2014). These findings suggest that the physical properties of 4-(Allyloxy)benzonitrile could also be finely tuned by modifying the structure, particularly the allyloxy group.
Chemical Properties Analysis
The chemical properties of 4-(Allyloxy)benzonitrile are influenced by both the benzonitrile and allyloxy groups. The electronic effects of these groups can affect the compound's reactivity, such as in electrophilic substitution reactions or in participating in coordination chemistry as a ligand. The introduction of methoxyl and allyl moieties has been shown to affect the curing and thermal properties of phthalonitrile resins, indicating that similar modifications in benzonitrile derivatives could lead to materials with desirable chemical and physical properties (Han et al., 2019).
Aplicaciones Científicas De Investigación
-
Chemical Industry
- Benzonitrile finds its primary application in the chemical industry as a precursor to a range of useful compounds .
- It can be hydrolyzed to benzoic acid or reduced to benzylamine .
- The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .
-
Pharmaceutical Industry
-
Astronomy
-
Green Synthesis of Benzonitrile
- A study discusses the green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent .
- The preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost and prospect for industrial-scale application .
- The ionic liquid [HSO 3 - b -Py]·HSO 4 exhibited the multiple roles of co-solvent, catalysis and phase separation, thus the use of metal salt catalyst was eliminated, and no additional catalyst was needed .
- When the molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 was 1: 1.5, the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 was 2: 1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .
-
Photoenzyme for Enantioselective [2+2] Cycloadditions
Safety And Hazards
Direcciones Futuras
The development of new modes of catalysis into proteins, such as the one used in the synthesis of “4-(Allyloxy)benzonitrile”, opens up a wealth of new excited-state chemistry in protein active sites . This establishes the framework for developing a new generation of enantioselective photocatalysts . Future research may focus on expanding these methodologies and exploring their applications in various fields of chemistry .
Propiedades
IUPAC Name |
4-prop-2-enoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFWHNGRRGVCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292956 | |
| Record name | 4-(ALLYLOXY)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Allyloxy)benzonitrile | |
CAS RN |
33148-47-9 | |
| Record name | 33148-47-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(ALLYLOXY)BENZONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30292956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


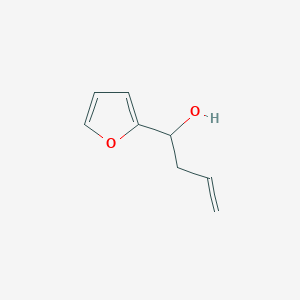

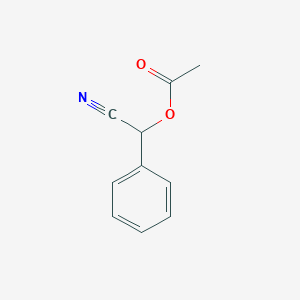
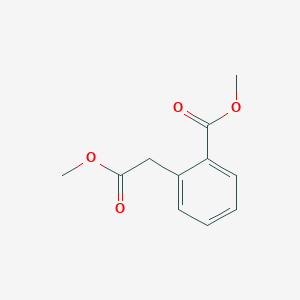
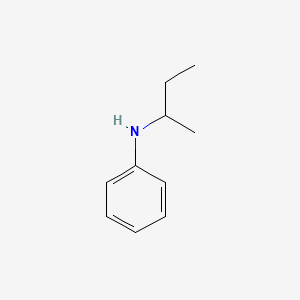
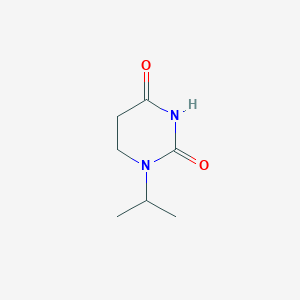
![N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B1266810.png)
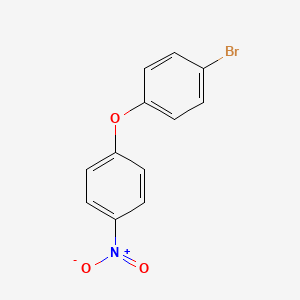

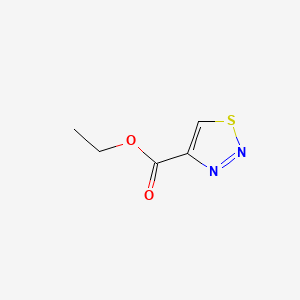
![1,2,4-Triazolo[3,4-b]benzothiazole](/img/structure/B1266817.png)
![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)
